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Compound of Interest

Compound Name: 1-butyl-1H-pyrazole

Cat. No.: B1267225 Get Quote

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for 1-butyl-1H-pyrazole, tailored for researchers, scientists, and

professionals in drug development. It includes predicted ¹H and ¹³C NMR data, comprehensive

experimental protocols, and a logical workflow for spectral analysis.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-butyl-1H-
pyrazole. These predictions are based on the analysis of structurally related N-substituted

pyrazole compounds. The exact chemical shifts can vary based on the solvent and

experimental conditions.

Table 1: Predicted ¹H NMR Data for 1-butyl-1H-pyrazole
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.5 d ~1.5

H-5 ~7.4 d ~2.0

H-4 ~6.2 t ~2.0

N-CH₂-(CH₂)₂-CH₃ ~4.1 t ~7.0

N-CH₂-CH₂-CH₂-CH₃ ~1.8 sextet ~7.5

N-(CH₂)₂-CH₂-CH₃ ~1.3 sextet ~7.5

N-(CH₂)₃-CH₃ ~0.9 t ~7.5

Table 2: Predicted ¹³C NMR Data for 1-butyl-1H-pyrazole

Carbon Chemical Shift (δ, ppm)

C-3 ~138

C-5 ~129

C-4 ~105

N-CH₂-(CH₂)₂-CH₃ ~50

N-CH₂-CH₂-CH₂-CH₃ ~32

N-(CH₂)₂-CH₂-CH₃ ~20

N-(CH₂)₃-CH₃ ~13

Experimental Protocols
The following section details a standard protocol for the acquisition of NMR spectra for

compounds like 1-butyl-1H-pyrazole.

1. Sample Preparation:
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Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds. Other

deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be

used depending on the solubility of the compound and the desired chemical shift resolution.

Concentration: Dissolve approximately 5-10 mg of 1-butyl-1H-pyrazole in 0.5-0.7 mL of the

chosen deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all

carbon signals.

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the ¹H NMR spectrum.

Reference the chemical shifts to the internal standard (TMS).

Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of NMR

data for the structural elucidation of a molecule like 1-butyl-1H-pyrazole.
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Diagram: Workflow for NMR-based structural elucidation.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-butyl-1H-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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